1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene

Description

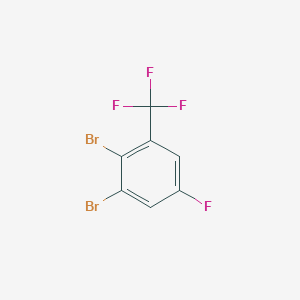

1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene (CAS 1027511-90-5) is a halogenated aromatic compound with the molecular formula C₇H₂Br₂F₄ and a molecular weight of 321.89 g/mol . Its structure features bromine atoms at positions 1 and 2, a fluorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 3 on the benzene ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and substitution reactions. It is stored under dry, room-temperature conditions and carries hazard warnings for oral toxicity, skin/eye irritation, and respiratory hazards (H302, H315, H319, H335) .

Properties

IUPAC Name |

1,2-dibromo-5-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTORMFGZNQYAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673776 | |

| Record name | 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027511-90-5 | |

| Record name | 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-3-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to form 1,2-dibromo-5-fluorobenzene or other partially reduced derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1,2-diamino-5-fluoro-3-(trifluoromethyl)benzene, while reduction reactions can produce 1,2-dibromo-5-fluorobenzene .

Scientific Research Applications

1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 1,2-dibromo-5-fluoro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key properties of 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene with three structurally related compounds:

Key Observations:

The additional bromine in 1,2,3-Tribromo-5-(trifluoromethyl)benzene enhances its suitability for sequential substitution reactions, though it may also increase toxicity due to higher halogen content . Replacing bromine with amine groups (-NH₂) in 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine shifts its application toward pharmaceutical coupling reactions, as amines are strong nucleophiles .

Molecular Weight and Applications :

- Higher molecular weight compounds (e.g., 382.80 g/mol for the tribromo derivative) are typically less volatile, favoring use in solid-phase syntheses .

- The diamine variant (194.13 g/mol) is lighter and more polar, making it suitable for solubility-driven applications in drug discovery .

Hazard Profile :

- Only 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene has documented hazards (oral/eye/skin/respiratory irritation), likely due to bromine’s electrophilic nature . Ethoxy and amine derivatives may pose different risks (e.g., ethoxy compounds could form toxic metabolites).

Purity and Contaminant Considerations

Evidence from studies on dibromochloropropane (DBCP) highlights that impurities (e.g., epichlorohydrin) can drastically alter mutagenic activity . This underscores the need for rigorous purification when comparing functional properties with analogues.

Biological Activity

1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene (CAS No. 1027511-90-5) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by multiple bromine and fluorine substituents, suggests possible interactions with biological systems that merit detailed investigation.

- Molecular Formula : CHBrF

- Molecular Weight : 321.895 g/mol

- Structure : The compound features a benzene ring substituted with two bromine atoms, one fluorine atom, and a trifluoromethyl group, contributing to its lipophilicity and potential bioactivity.

The biological activity of 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene can be attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, which may influence the compound's reactivity and interactions with biomolecules.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.

- Receptor Modulation : The structural characteristics may allow for binding to specific receptors, influencing pathways such as apoptosis or cell proliferation.

Antitumor Activity

Research indicates that halogenated compounds can exhibit significant antitumor properties. For instance, studies on similar fluorinated and brominated compounds have demonstrated their ability to inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest.

Case Studies

- Anticancer Properties : A study exploring the synthesis of novel pyrimidine derivatives highlighted the enhanced antitumor activity associated with fluorinated compounds. Although specific data on 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene is limited, its structural analogs suggest a promising avenue for cancer therapy.

- Environmental Toxicity : Research has shown that halogenated aromatic compounds can exhibit toxic effects on aquatic life, indicating that 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene may also pose ecological risks.

Toxicological Profile

The toxicological assessment of similar halogenated compounds indicates potential risks including cytotoxicity and environmental persistence. The compound's bromine and fluorine content may contribute to its bioaccumulation in organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.